molecular formula C8H14N2O B14513897 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine CAS No. 62535-54-0

2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine

Cat. No.: B14513897
CAS No.: 62535-54-0
M. Wt: 154.21 g/mol
InChI Key: RZYZXHAFQSZWKN-UHFFFAOYSA-N
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Description

2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine is a heterocyclic compound that features both an aziridine and an oxazine ring. Aziridines are three-membered nitrogen-containing rings known for their high ring strain, while oxazines are six-membered rings containing both oxygen and nitrogen atoms. The combination of these two rings in a single molecule imparts unique chemical properties and reactivity to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine typically involves the formation of the aziridine ring followed by the construction of the oxazine ring. One common method involves the alkylation of aziridine with an appropriate alkyl halide, followed by cyclization to form the oxazine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of Lewis acids such as boron trifluoride can promote the cyclization step, leading to higher yields .

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and may require specific temperatures and pressures to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine involves its interaction with specific molecular targets and pathways. The aziridine ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. The oxazine ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other aziridine and oxazine derivatives, such as:

  • 2-(1-Methylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
  • 2-(1-Propylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine
  • 2-(1-Butylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine

Uniqueness

The uniqueness of 2-(1-Ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine lies in its specific combination of the aziridine and oxazine rings, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

62535-54-0

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

2-(1-ethylaziridin-2-yl)-5,6-dihydro-4H-1,3-oxazine

InChI

InChI=1S/C8H14N2O/c1-2-10-6-7(10)8-9-4-3-5-11-8/h7H,2-6H2,1H3

InChI Key

RZYZXHAFQSZWKN-UHFFFAOYSA-N

Canonical SMILES

CCN1CC1C2=NCCCO2

Origin of Product

United States

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